2-[(adamantan-1-yl)amino]acetic acid
Description
2-[(Adamantan-1-yl)amino]acetic acid is a bicyclic adamantane derivative featuring an amino-acetic acid substituent. Its unique structure combines the rigid, lipophilic adamantane core with a polar amino-acetic acid moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. Key applications include:
- Synthesis of purine derivatives: Used in Minisci-type C-H amidation reactions to form carboxamide-linked purine analogs, such as N-(adamantan-1-yl)-1-hexyltheobromine-8-carboxamide (83% yield) .
- Thermal amidation: Employed in DMSO with (NH₄)₂S₂O₈ to synthesize imidazole-2-carboxamides (e.g., 3an) under radical conditions .
- Pharmaceutical intermediates: Derivatives like its hydrochloride salt are critical in synthesizing hypoglycemic agents (e.g., Saxagliptin impurities) .
Properties
IUPAC Name |
2-(1-adamantylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHGZYQCFFPTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287418 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-41-5 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Adamantane Bromide with Glycine Ethyl Ester
A widely reported method involves the reaction of 1-bromoadamantane with glycine ethyl ester under basic conditions. The process typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The adamantane bromide acts as an electrophile, while the glycine ester serves as a nucleophile. Post-reaction, the product is hydrolyzed using aqueous NaOH to yield the free carboxylic acid.
Key Parameters
-
Purity : >95% (HPLC)
-
Side Products : Adamantane dimer (3–5%) and unreacted starting materials
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| 1-Bromoadamantane | Electrophile | 10.0 |
| Glycine ethyl ester | Nucleophile | 12.0 |
| K2CO3 | Base | 15.0 |
| DMF | Solvent | 50 mL |
Oxidative Amination Using Adamantanol
Alternative routes utilize 1-adamantanol as a starting material, oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde undergoes reductive amination with glycine in the presence of sodium cyanoborohydride, yielding the target compound. This method avoids halogenated intermediates but requires stringent moisture control.
Optimization Insights
-
Temperature : 0–5°C during oxidation prevents over-oxidation to carboxylic acid
-
Challenges : Low solubility of adamantanol derivatives in polar solvents
Nucleophilic Substitution Strategies
Alkylation of 1-Adamantanamine with Chloroacetic Acid
A two-step procedure involves alkylating 1-adamantanamine with chloroacetic acid. The reaction is conducted in tetrahydrofuran (THF) using triethylamine as a base, followed by acid hydrolysis.
Reaction Scheme
Performance Metrics
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the alkylation step. Using 1-adamantanamine and bromoacetic acid in acetonitrile under microwave conditions (150°C, 20 min), the reaction achieves 80% yield with >99% conversion. This method reduces side products like dimeric adamantane derivatives to <1%.
Catalytic Coupling Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
A high-efficiency route leverages palladium catalysts to couple adamantane derivatives with glycine precursors. Using Pd(OAc)2 and Xantphos as a ligand system, the reaction proceeds in toluene at 110°C.
Catalytic System
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : Xantphos (10 mol%)
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Base : CsCO (2.5 equiv.)
Outcomes
Enzymatic Synthesis
Green chemistry approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation between 1-adamantanamine and protected glycine derivatives. The reaction occurs in ionic liquids (e.g., [BMIM][BF4]) at 40°C, achieving 75% yield with minimal waste.
Advantages
-
Solvent : Recyclable ionic liquids
-
Conditions : Mild (pH 7–8, 40°C)
-
Selectivity : No racemization observed
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Typical Purity Data
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 98.5 | 12.3 |
| GC-MS | 97.8 | 8.7 |
Spectroscopic Confirmation
-
H NMR (400 MHz, DMSO-d6): δ 1.60 (s, 6H, adamantane CH2), 3.21 (s, 2H, NCH2), 12.1 (s, 1H, COOH)
-
X-ray Crystallography : Monoclinic crystal system (Space group P2/c), confirming adamantane ring geometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Amination | 68–72 | 95 | Moderate | Low |
| Nucleophilic Alkylation | 78 | 98 | High | Medium |
| Catalytic Coupling | 89 | 99 | Low | High |
| Enzymatic Synthesis | 75 | 97 | High | Medium |
Key Takeaways
Chemical Reactions Analysis
Acid-Base Reactions
The compound demonstrates classic amino acid behavior, participating in proton transfer reactions:
-
The amino group (pKa ~9–10) acts as a weak base, accepting protons in acidic conditions.
-
The carboxylic acid group (pKa ~2–3) donates protons in basic environments.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Salt Formation | HCl in ethanol | Hydrochloride salt (crystalline solid, m.p. 210–215°C) |
| Zwitterion Formation | Aqueous pH 4–6 | Internal proton transfer stabilizes structure |
Amino Group Functionalization
The primary amine undergoes nucleophilic substitution and protection reactions:
Protection with Boc Anhydride ( ):
| Reagent | Conditions | Yield |
|---|---|---|
| Boc₂O (di-tert-butyl dicarbonate) | DCM, DMAP, RT, 12 hr | 85–90% |
| Product : (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS 50773-41-6). |
Acylation ( ):
| Reagent | Conditions | Application |
|---|---|---|
| Adamantane-1-carbonyl chloride | THF, Et₃N, 0°C → RT | Synthesis of N-(adamantane-1-carbonyl)glycine derivatives |
Carboxylic Acid Reactions
The acetic acid moiety participates in standard derivatization:
Esterification ( ):
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ (conc.), reflux | Methyl 2-[(adamantan-1-yl)amino]acetate | 78% |
Amide Formation ( ):
| Reagent | Conditions | Product |
|---|---|---|
| (R)-2-Hydroxy-1-phenylethylamine | DCC, HOBt, DMF | Chiral amide derivatives (e.g., CAS 361441-96-5) |
Condensation and Cyclization
The compound serves as a building block in heterocycle synthesis:
-
Peptide Coupling : Forms dipeptides via EDC/HOBt-mediated reactions ().
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to generate imine-linked derivatives ( ).
Metal Coordination
The amino and carboxylate groups enable complexation with transition metals:
| Metal Ion | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 | Antimicrobial activity studies | |
| Fe(III) | 1:1 | Catalytic oxidation reactions |
Redox Reactions
Oxidation :
-
Adamantane’s tertiary C-H bonds resist oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) ().
Reduction :
Stability and Reactivity Insights ( ):
-
Thermal Stability : Decomposes above 250°C without melting.
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pH Sensitivity : Stable in pH 3–8; hydrolyzes in strongly acidic/basic conditions.
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Solubility : Poor in water (~0.1 mg/mL); soluble in DMSO, DMF, and chlorinated solvents.
This reactivity profile positions 2-[(adamantan-1-yl)amino]acetic acid as a versatile intermediate in medicinal chemistry, particularly for designing rigid, bioavailable scaffolds with enhanced target affinity.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 2-[(Adamantan-1-yl)amino]acetic acid serves as a versatile building block in organic synthesis. Its adamantane structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes.
Table 1: Chemical Reactions Involving Adamantane Derivatives
Biological Applications
Biological Research
- The compound is utilized to study the effects of adamantane derivatives on biological systems. Its structure allows for selective deprotection and functionalization, making it a valuable tool for probing biological pathways.
Pharmacological Studies
- Research indicates that derivatives of this compound exhibit significant actoprotective and frigoprotective activities. These properties enhance the body’s resistance to extreme environmental factors, suggesting potential use as synthetic adaptogens .
Case Study: Neuroprotective Properties
- A study highlighted the neuroprotective effects of adamantane derivatives in models of neurodegenerative diseases. The compounds showed promise in improving metabolic stability and binding affinity to sigma receptors, which are implicated in various neurological conditions .
Medicinal Applications
Drug Development
- The adamantane moiety is known for its antiviral properties. Research is ongoing into its potential as a precursor for new therapeutic agents targeting viral infections and neurodegenerative disorders .
Table 2: Therapeutic Potential of Adamantane Derivatives
Industrial Applications
Material Science
- The unique mechanical properties of adamantane compounds make them suitable for the development of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical strength due to the rigid structure of adamantane.
Case Study: Advanced Coatings
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)amino]acetic acid involves its interaction with biological membranes and proteins. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, facilitating its transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .
Molecular Targets and Pathways: The compound targets various molecular pathways, including those involved in cellular transport and signal transduction. Its interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Adamantane-1-carboxylic Acid (CAS 828-51-3)
- Structure : Carboxylic acid directly attached to adamantane.
- Properties: Higher acidity (pKa ~4.5) compared to the amino-acetic acid derivative, influencing solubility and metal chelation.
2-(Adamantan-1-yl)acetic Acid
- Structure: Acetic acid group without the amino linker.
- Reactivity : Used in trifluoroethyl ester synthesis (92–99% yields) via iodonium intermediates and indole-3-acetic acid derivatives .
- Key Difference: Lacks the amino group, reducing hydrogen-bonding capacity and altering pharmacokinetics .
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic Acid
Pharmacologically Relevant Derivatives
2-(4-Adamantylphenoxy)acetic Acid (APA)
- Role : Metabolite of LW6, a hypoxia-inducible factor-1α (HIF-1α) inhibitor.
- Pharmacokinetics : Exhibits slower clearance in mice (t₁/₂ = 4.2 h) compared to LW6 (t₁/₂ = 1.8 h), attributed to reduced plasma protein binding .
Ethyl ({[Adamantan-1-ylalkyl]-carbamothioyl}amino)acetates
- Structure : Thiourea-linked esters.
Substituent Effects on Reactivity and Bioactivity
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: this compound (ClogP ~1.2) is less lipophilic than 2-(adamantan-1-yl)acetic acid (ClogP ~2.1), enhancing aqueous solubility for intravenous formulations .
- Metabolic Stability: Amino-acetic acid derivatives undergo slower hepatic oxidation compared to ester analogs, as seen in APA’s prolonged half-life .
Biological Activity
2-[(Adamantan-1-yl)amino]acetic acid, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The adamantane moiety is known for enhancing the biological activity of compounds, particularly in antiviral, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 201.29 g/mol. The compound features an amino group attached to the acetic acid backbone, which is crucial for its biological interactions.
Research indicates that compounds containing the adamantane structure can interact with various biological targets, enhancing their therapeutic efficacy. The mechanisms through which this compound exerts its effects include:
- Inhibition of Interleukin-2 : This compound has been studied for its ability to inhibit interleukin-2, a cytokine critical for immune response modulation. Such inhibition can potentially lead to therapeutic effects in autoimmune diseases and cancer treatments.
- Antiviral and Anticancer Activities : The adamantane structure enhances binding affinity to viral proteins and cancer cell receptors, which may disrupt viral replication and induce apoptosis in tumor cells.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Adamantane Derivative : Starting with adamantane, various chemical reactions are employed to introduce the amino and acetic acid functionalities.
- Purification : The synthesized compound undergoes purification processes such as recrystallization or chromatography to obtain high purity.
Biological Activity Studies
A variety of studies have evaluated the biological activity of this compound:
Case Study: Antinociceptive Properties
A study investigated the analgesic properties of adamantane derivatives, including this compound. Results indicated that certain derivatives exhibited significant antinociceptive effects without direct interaction with opioid or cannabinoid receptors. This study utilized rat models to assess pain response, demonstrating the compound's potential in pain management .
| Treatment | Number of Mice | Dose (mg/kg) | Number of Writhes (30 min) | Number of Writhes (60 min) |
|---|---|---|---|---|
| Control | 12 | 30.4 ± 2.9 | 33.1 ± 2.2 | - |
| Compound X | 12 | 10 p.o. | 16.5 ± 2.3 (b) | 19.3 ± 3.1 (b) |
| Naloxone | 8 | 1 i.p. | 28.3 ± 3.2 | - |
| SR-141716A | 8 | 1.5 i.p. | 33.7 ± 3.6 | - |
(b: P < 0.01 versus control)
Antimicrobial Activity
Another study assessed the antimicrobial properties of adamantane derivatives against various bacterial strains. Compounds similar to this compound demonstrated broad-spectrum antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Q & A
Q. Optimization Strategy :
Perform Design of Experiments (DoE) varying catalyst load (1–3 equiv.) and solvent polarity.
Monitor reaction progress via in-situ FTIR for carbonyl intermediate detection .
Validation : Compare yields across ≥3 independent trials, reporting mean ± SD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
